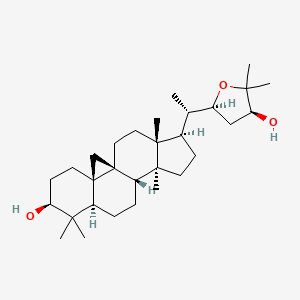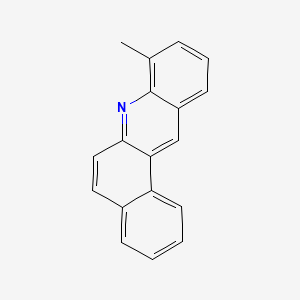
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is a complex organic compound that belongs to the class of β-diketones This compound is characterized by the presence of an allyloxy group, a hydroxypropoxy group, and a pentane-2,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione typically involves multiple steps. One common method includes the alkylation of enolate ions. The process begins with the formation of an enolate ion from a β-keto ester, such as ethyl acetoacetate, using a strong base like sodium ethoxide. This enolate ion then undergoes alkylation with an allyl halide to introduce the allyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the pentane-2,4-dione backbone can be reduced to alcohols.
Substitution: The allyloxy and hydroxypropoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it inhibits enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. The compound binds to the active sites of these enzymes, preventing substrate binding and subsequent hydrolysis of carbohydrates . Additionally, its ability to form stable complexes with metal ions makes it useful in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(3′-Triethoxysilylpropyl)pentane-2,4-dione: This compound is similar in structure but contains a triethoxysilyl group instead of an allyloxy group.
3-Substituted derivatives of pentane-2,4-dione: These derivatives have various substituents at the 3-position, which can significantly alter their chemical properties and applications.
Uniqueness
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both allyloxy and hydroxypropoxy groups allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
97043-69-1 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(2-hydroxy-3-prop-2-enoxypropoxy)pentane-2,4-dione |
InChI |
InChI=1S/C11H18O5/c1-4-5-15-6-10(14)7-16-11(8(2)12)9(3)13/h4,10-11,14H,1,5-7H2,2-3H3 |
InChI Key |
GVAGLAABBPHREE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)OCC(COCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
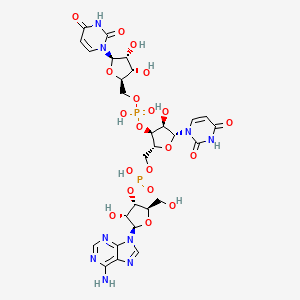
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)

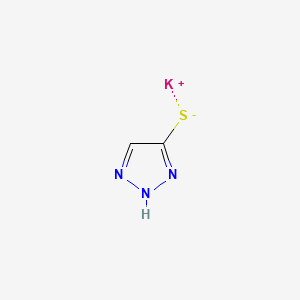

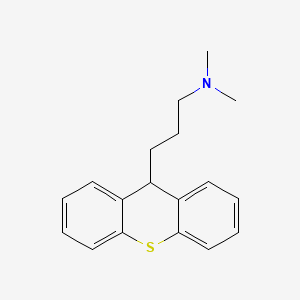
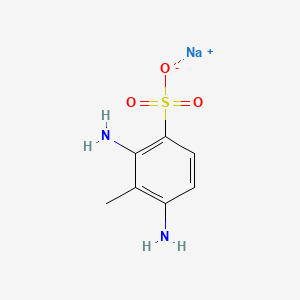
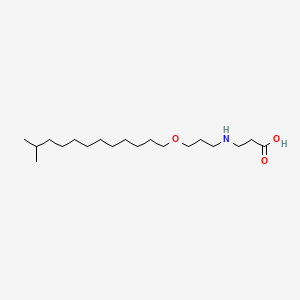

![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)
